REACTION_CXSMILES
|
[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](=O)[CH3:5].Cl.[NH2:10][OH:11].C(=O)(O)[O-].[Na+]>O>[OH:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](=[N:10][OH:11])[CH3:5] |f:1.2,3.4|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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OC(CC(C)=O)(C)C
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Name
|
|
Quantity
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22.17 g
|
Type
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reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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90 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
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26.8 g
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred vigorously at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After 3 hours the reaction mixture was extracted with ethyl acetate (3×, 100 ml)
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Duration
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3 h
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C)=NO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |